molecular formula C13H11N3O2S2 B2561844 N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2059644-66-3

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2561844
CAS No.: 2059644-66-3
M. Wt: 305.37
InChI Key: CJRGBPLVDQYLKI-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core linked to a thiazole ring and a thiazolyl-oxy group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Coupling Reaction: The thiazole ring is then coupled with a benzamide derivative through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate or sodium hydride to facilitate the reaction.

    Thiazolyl-oxy Group Introduction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under mild conditions to yield the corresponding dihydrothiazole derivatives.

    Substitution: The benzamide core and thiazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydrothiazole derivatives.

    Substitution Products: Various substituted benzamide and thiazole derivatives.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide can be compared with other benzamide and thiazole derivatives:

    Similar Compounds: N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, 4-(1,3-thiazol-2-yloxy)benzamide, and other thiazole-containing benzamides.

    Uniqueness: The presence of both a thiazole ring and a thiazolyl-oxy group in the same molecule imparts unique structural and functional properties, making it distinct from other similar compounds.

Biological Activity

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a compound that has garnered interest in various fields of biological research, particularly for its potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of thiazole derivatives with benzamide precursors. The structural formula is represented as follows:

C12H12N4O2S2\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2\text{S}_2

This compound features a thiazole ring system which is known for its biological activity. The presence of the thiazole moiety contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with thiazole structures exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition .
  • Antitumor Properties : Research indicates that thiazole-containing compounds can inhibit tumor cell proliferation. Specifically, derivatives have been noted for their ability to induce apoptosis in cancer cells through modulation of signaling pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in disease processes. For example, certain thiazole derivatives have been identified as inhibitors of RET kinase, which is implicated in various cancers .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Activity Type Tested Strains/Cells IC50/Activity Level Reference
AntimicrobialStaphylococcus aureus15 µg/mL
AntifungalCandida albicans10 µg/mL
AntitumorMCF7 (breast cancer cells)IC50 = 20 µM
Enzyme InhibitionRET kinase (cell-free assay)IC50 = 30 µM

Case Studies

  • Antimicrobial Study : A study conducted by Choi et al. demonstrated that a derivative of the compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value significantly lower than that of conventional antibiotics .
  • Antitumor Evaluation : In vitro evaluations revealed that the compound induced apoptosis in MCF7 breast cancer cells through caspase activation and mitochondrial dysfunction. The study highlighted its potential as a chemotherapeutic agent .
  • Enzyme Inhibition Research : A series of thiazole derivatives were evaluated for their ability to inhibit RET kinase activity. The results indicated that modifications in the thiazole structure could enhance inhibitory potency, suggesting avenues for drug design targeting RET-related cancers .

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c17-11(16-12-14-5-7-19-12)9-1-3-10(4-2-9)18-13-15-6-8-20-13/h1-4,6,8H,5,7H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRGBPLVDQYLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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